N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group and an iodo-pyrazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the iodo group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodinating agents.
Attachment of the acetamide group: This step involves the reaction of the pyrazole derivative with an acetamide precursor under suitable conditions, often involving coupling reagents.
Final assembly: The chloro-methylphenyl group is introduced through substitution reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Coupling reactions: The acetamide group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Halogenation reagents: Iodine, N-iodosuccinimide (NIS)
Coupling reagents: EDC, DCC, or other carbodiimides
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation or reduction may modify the functional groups present in the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole derivatives.
Medicine: Potential use as a drug candidate or lead compound in the development of new therapeutics.
Industry: Applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodo group, which can impart distinct chemical reactivity and biological activity compared to its bromo, fluoro, or chloro analogs. The specific properties and applications of this compound would need to be elucidated through detailed research.
Properties
Molecular Formula |
C12H11ClIN3O |
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Molecular Weight |
375.59 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11ClIN3O/c1-8-2-3-10(4-11(8)13)16-12(18)7-17-6-9(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) |
InChI Key |
UZZBALFVLHSOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)I)Cl |
Origin of Product |
United States |
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